Product packaging for Stannane, tetrakis(4-chlorophenyl)-(Cat. No.:CAS No. 15799-48-1)

Stannane, tetrakis(4-chlorophenyl)-

Cat. No.: B11958928
CAS No.: 15799-48-1
M. Wt: 564.9 g/mol
InChI Key: SJIHSQMIDXEETD-UHFFFAOYSA-N
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Description

Contextualization of Tetraaryl Stannanes within Organotin Chemistry

Organotin chemistry has a rich history dating back to the 19th century, with the first organotin compound, diethyltin (B15495199) diiodide, being isolated in 1849. researchgate.net The field experienced significant growth with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. sigmaaldrich.com Organotin compounds are broadly classified, with tetraorganotin compounds of the type R4Sn, such as tetraaryl stannanes, forming a fundamental class. These compounds are typically stable, crystalline solids and serve as crucial precursors for the synthesis of other organotin derivatives through redistribution reactions. sigmaaldrich.com Tetraaryl stannanes, in particular, are noted for their applications as intermediates in organic synthesis and as starting materials for more complex organometallic structures.

Historical Development of Aryl Stannane (B1208499) Synthesis and Applications

The synthesis of aryl stannanes has evolved considerably over time. Early methods relied heavily on the reaction of organomagnesium (Grignard) or organolithium reagents with tin halides, a versatile approach that remains in use today. researchgate.net Another significant advancement was the development of palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. conicet.gov.ar

More recent synthetic strategies for tetraaryl stannanes include a one-step copper-bronze-mediated coupling reaction of aryl iodides. researchgate.net The development of Sandmeyer-type stannylation reactions, which utilize aromatic amines as starting materials, has further expanded the synthetic toolkit for accessing aryl stannane compounds. These ongoing innovations in synthetic methodology continue to drive the exploration of new tetraaryl stannanes and their potential applications.

Significance of Halogenated Aryl Substituents in Organotin Compound Design

The introduction of halogen atoms onto the aryl rings of tetraaryl stannanes, as seen in Tetrakis(4-chlorophenyl)stannane, has a profound impact on the compound's physical and chemical properties. Halogen substituents, such as chlorine, fluorine, and bromine, are electronegative and can influence the electronic environment of the central tin atom and the reactivity of the Sn-C bond.

The presence of these halogens can affect the crystal packing of the molecules. For instance, many tetraarylstannanes with small para substituents crystallize in tetragonal space groups. researchgate.net However, compounds like Tetrakis(4-fluorophenyl)stannane have been observed to crystallize in a monoclinic space group, indicating that the nature and position of the halogen can lead to significant deviations from ideal tetrahedral symmetry. researchgate.net This alteration in solid-state structure can, in turn, influence the material's bulk properties. From a reactivity standpoint, the electron-withdrawing nature of halogens can modulate the utility of these compounds in cross-coupling reactions and as precursors for other organometallic complexes. The synthesis of related compounds like tin tetrakis(4-fluorophenyl)porphyrin and tin tetrakis(4-bromophenyl)porphyrin highlights the interest in exploring the effects of different halogen substituents. worldscientific.comresearchgate.net

Overview of Current Research Trajectories for Tetrakis(4-chlorophenyl)stannane Systems

Current research involving systems related to Tetrakis(4-chlorophenyl)stannane is largely focused on their incorporation into more complex molecular architectures, particularly in the field of materials science and catalysis. For example, the related compound 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin (TCPPH2) has been synthesized and used as a ligand to create novel tin(IV) porphyrin complexes. mdpi.com These complexes are being investigated for their potential applications, for instance, in the adsorption of pollutants from wastewater. mdpi.com

The synthesis of tin tetrakis(4-chlorophenyl)porphyrin complexes for potential catalytic activities is another active area of investigation. worldscientific.comresearchgate.net The broader class of tetraaryl stannanes is also being explored for their utility in the synthesis of functional materials, where the aryl groups can be tailored to achieve desired electronic or photophysical properties. The ongoing development of synthetic methods and the drive to create novel materials with specific functions suggest that research into Tetrakis(4-chlorophenyl)stannane and its derivatives will continue to be a fruitful area of study.

Data on Tetrakis(4-chlorophenyl)stannane and Related Compounds

PropertyValue
Chemical Formula C24H16Cl4Sn
Molecular Weight 564.90 g/mol
CAS Number 15799-48-1
Physical Appearance Typically a solid
Spectroscopic Data (Representative for Tetraaryl Stannanes)
¹H NMR Signals corresponding to the aromatic protons of the chlorophenyl groups.
¹³C NMR Resonances for the carbon atoms of the chlorophenyl rings, including the carbon directly bonded to the tin atom.
¹¹⁹Sn NMR A characteristic chemical shift for a tetra-coordinated tin atom in a tetraaryl environment.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound, along with characteristic isotopic patterns for tin and chlorine.
Infrared (IR) Spectroscopy Absorption bands characteristic of the C-H and C=C stretching and bending vibrations of the aromatic rings, as well as the C-Cl and Sn-C bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16Cl4Sn B11958928 Stannane, tetrakis(4-chlorophenyl)- CAS No. 15799-48-1

Properties

CAS No.

15799-48-1

Molecular Formula

C24H16Cl4Sn

Molecular Weight

564.9 g/mol

IUPAC Name

tetrakis(4-chlorophenyl)stannane

InChI

InChI=1S/4C6H4Cl.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H;

InChI Key

SJIHSQMIDXEETD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthetic Methodologies for Tetrakis 4 Chlorophenyl Stannane and Analogues

Organometallic Reagent-Mediated Syntheses

The most common and historically significant methods for preparing tetraorganotin compounds involve the use of highly reactive organometallic reagents, such as those derived from magnesium or aluminum. gelest.com

The reaction of a Grignard reagent with a tin halide is a classic and versatile method for synthesizing organotin compounds. wikipedia.org For the preparation of tetrakis(4-chlorophenyl)stannane, the Grignard reagent, 4-chlorophenylmagnesium bromide, is reacted with tin(IV) chloride (tin tetrachloride). wikipedia.orgyoutube.com This reaction is typically driven to completion to form the symmetrical tetra-substituted product. lupinepublishers.comlupinepublishers.com

This approach is widely used in both laboratory and industrial settings due to its reliability and the ready availability of the starting materials. lupinepublishers.comresearchgate.net The Grignard reagent itself is prepared from 1-bromo-4-chlorobenzene (B145707) and magnesium metal, typically in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comresearchgate.net

ReactantsProductsReaction Type
4-chlorophenylmagnesium bromideTetrakis(4-chlorophenyl)stannaneGrignard Reaction
Tin(IV) chlorideMagnesium chloride bromide

On an industrial scale, organoaluminum compounds are often used as an alternative to Grignard reagents for the alkylation or arylation of tin tetrachloride. lupinepublishers.comlupinepublishers.comresearchgate.net This method is often favored due to cost considerations and the fact that it does not require large volumes of ethereal solvents. lupinepublishers.com Triarylaluminum compounds can react with SnCl₄ to yield the corresponding tetraarylstannane.

A key advantage of using organoaluminum reagents is the ability to control the stoichiometry to achieve partial alkylation, directly yielding organotin halides like R₃SnCl or R₂SnCl₂. lupinepublishers.com However, for the synthesis of a fully substituted compound like tetrakis(4-chlorophenyl)stannane, the reaction is typically driven to completion, similar to the Grignard approach. lupinepublishers.com

Advanced Tin Precursor Reactions

The choice of the tin precursor and the reaction pathway are crucial in determining the final organotin product. While simple substitution reactions are common, more complex pathways involving different oxidation states or precursor functionalities are also employed.

Tin(IV) chloride, or tin tetrachloride (SnCl₄), is the most significant inorganic precursor for the synthesis of a vast array of organotin compounds. um.edu.my It serves as the electrophilic tin source in the aforementioned Grignard and organoaluminum reactions. gelest.com The commercial production of many organotins begins with the conversion of metallic tin into SnCl₄, which then serves as the foundational block for building more complex structures. um.edu.my

Furthermore, SnCl₄ is central to redistribution reactions, also known as Kocheshkov comproportionation. wikipedia.org In these reactions, a tetraorganotin compound, such as tetrakis(4-chlorophenyl)stannane, can be reacted with SnCl₄ in specific stoichiometric ratios to produce tri-, di-, or mono-aryl tin chlorides. wikipedia.org These reactions highlight the role of SnCl₄ not just as a primary precursor but also as a reagent for modifying existing organotin compounds.

ReactantsStoichiometric Ratio (R₄Sn:SnCl₄)Main Product
R₄Sn + SnCl₄3:14 R₃SnCl
R₄Sn + SnCl₄1:12 R₂SnCl₂
R₄Sn + SnCl₄1:34 RSnCl₃

Tin can exist in two primary oxidation states: +2 (stannous) and +4 (stannic). lupinepublishers.com In organotin compounds, the tin(IV) state is generally more stable. researchgate.net However, redox reactions can be utilized in synthetic pathways. For instance, it is possible for a tin(II) compound to be oxidized to a tin(IV) species during a reaction to form the final, stable product. One documented synthesis shows that a tin(II) triflate, when reacted with tropolone, undergoes oxidation to form a tetrakis(tropolonato)tin(IV) complex. Such a pathway, involving the oxidation of a Sn(II) precursor in the presence of the desired arylating agent, represents a potential, albeit less direct, route for the formation of tetraarylstannanes. The unique properties of metals, including their capacity for redox reactions, allow for diverse synthetic strategies in organometallic chemistry. nih.gov

Catalytic and Transmetallation Strategies

Modern organic synthesis increasingly relies on catalytic methods to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In organotin chemistry, palladium-catalyzed cross-coupling reactions are particularly prominent.

Transmetallation is a key elementary step in many of these catalytic cycles, involving the transfer of an organic group from one metal (in this case, tin) to another (such as palladium). morressier.com The Stille reaction is a cornerstone of this chemistry, where an organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orgcsic.es

While the Stille reaction is primarily used to consume organostannanes to create new C-C bonds, the underlying principles of catalysis and transmetallation are also applied to their synthesis. sigmaaldrich.comsigmaaldrich.com For example, palladium-catalyzed hydrostannation (the addition of a tin hydride across a double or triple bond) or stannylation reactions can be used to prepare specific organostannane reagents. organic-chemistry.org These catalytic approaches offer pathways to organotin compounds that may be difficult to access through traditional methods.

Reaction NameKey ComponentsFunction
Stille ReactionOrganostannane (R-Sn), Organic Halide (R'-X), Pd CatalystForms a new C-C bond (R-R')
HydrostannationAlkene/Alkyne, Tin Hydride (H-SnR₃), CatalystForms an alkyl or vinylstannane
StannylationAlkyl/Aryl Halide, Distannane (R₃Sn-SnR₃), CatalystForms an organostannane

Transmetallation Reactions for Organotin Complex Formation

A primary and widely utilized method for the synthesis of symmetrical tetraorganotin compounds is the reaction of tin tetrachloride (SnCl₄) with a Grignard reagent. google.com This transmetallation reaction involves the transfer of the aryl group from magnesium to the tin center.

For the synthesis of Stannane (B1208499), tetrakis(4-chlorophenyl)-, the Grignard reagent, 4-chlorophenylmagnesium bromide, is first prepared by reacting 1-bromo-4-chlorobenzene with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF). The subsequent reaction of this Grignard reagent with tin tetrachloride results in the formation of the desired product and magnesium halides as byproducts. google.com

General Reaction Scheme:

4-(Cl)C₆H₄Br + Mg → 4-(Cl)C₆H₄MgBr 4 [4-(Cl)C₆H₄MgBr] + SnCl₄ → Sn(C₆H₄Cl)₄ + 4 MgBrCl

A similar approach involves the use of organolithium reagents, which are also powerful nucleophiles for the arylation of tin halides.

Stille Coupling as a Synthetic Route to Organotin Derivatives

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. organic-chemistry.orgcuny.edu While this reaction is typically used to transfer an organic group from the tin reagent to another molecule, the principles can be considered for the synthesis of complex organotin structures.

In the context of synthesizing derivatives of Stannane, tetrakis(4-chlorophenyl)-, one could envision a scenario where a less substituted organotin compound is coupled with an aryl halide. However, the more common application of Stannane, tetrakis(4-chlorophenyl)- in Stille coupling would be as a source of the 4-chlorophenyl group.

The general mechanism of the Stille coupling involves a catalytic cycle with a palladium(0) complex. The key steps are oxidative addition of the organic halide to the palladium center, transmetallation of the organic group from the tin reagent to the palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst. cuny.edu

Catalyst System Component Examples Role in Reaction
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃Source of the active Pd(0) catalyst. harvard.edu
Ligands PPh₃, AsPh₃, XPhosStabilize the palladium center and influence its reactivity. harvard.edunih.gov
Additives CuI, CsFCan enhance the rate of transmetallation. organic-chemistry.orgharvard.edu
Solvent THF, DMF, DioxaneSolubilizes reactants and influences reaction kinetics. harvard.edu

This table provides examples of typical components used in Stille coupling reactions.

While specific examples of Stille reactions utilizing Stannane, tetrakis(4-chlorophenyl)- as a reactant were not found in the provided search results, the reaction is broadly applicable to a wide range of aryl stannanes. organic-chemistry.orgwikipedia.org The reactivity of the organostannane in the transmetallation step is a critical factor, with the general trend for group transfer being alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. harvard.edu

Microwave-Assisted Synthesis for Related Tetrakis(chlorophenyl)porphyrin Systems

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. This method has been successfully applied to the synthesis of porphyrin systems, including those bearing chlorophenyl substituents. wikipedia.orgsciepub.compnu.ac.ir The synthesis of 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin involves the condensation of 4-chlorobenzaldehyde (B46862) with pyrrole (B145914) under acidic conditions. Microwave irradiation can significantly reduce the reaction time compared to conventional heating methods. researchgate.netresearchgate.net

Furthermore, the insertion of metal ions into the porphyrin core to form metalloporphyrins, such as the zinc derivative of tetrakis(4-nitrophenyl)porphyrin, can also be efficiently achieved using microwave heating. pnu.ac.ir This suggests that the synthesis of metallated derivatives of tetrakis(chlorophenyl)porphyrin would also be amenable to this rapid and efficient methodology.

Reactants Product Reaction Conditions Yield Reference
4-Nitrobenzaldehyde, Pyrrole5,10,15,20-tetrakis(4-nitrophenyl)porphyrinMicrowaveNot Specified pnu.ac.ir
4-Bromobenzaldehyde, Pyrrole5,10,15,20-tetrakis(4-bromophenyl)porphyrinMicrowave55-78% researchgate.net
Benzaldehyde, Pyrrole5,10,15,20-tetraphenylporphyrinMicrowave20-43% researchgate.net

This table summarizes the yields for the microwave-assisted synthesis of various tetraarylporphyrins.

Derivatization and Functionalization of Organotin Compounds

The synthetic utility of organotin compounds like Stannane, tetrakis(4-chlorophenyl)- often lies in their ability to be transformed into other functional molecules. This can be achieved through various reactions that cleave the carbon-tin bond or modify the aromatic rings.

One of the most common reactions of tetraorganotins is electrophilic cleavage of the Sn-C bond. A variety of electrophiles can be used to replace one or more of the aryl groups. For example, reaction with halogens (e.g., Br₂, I₂) can lead to the formation of aryltin halides and aryl halides.

Another important aspect of functionalization is the modification of the aryl groups themselves. While the chlorophenyl groups in the title compound are relatively inert, analogous tetraarylstannanes with more reactive functional groups can be synthesized and subsequently modified. For instance, tetraarylstannanes bearing formyl groups (-CHO) can be converted into a range of other functionalities, including carboxylic acids (-COOH), alcohols (-CH₂OH), and various nitrogen-containing derivatives.

The development of methods for the derivatization and functionalization of organotin compounds continues to be an active area of research, expanding their role as versatile building blocks in organic synthesis.

Chemical Reactivity and Mechanistic Investigations of Tetrakis 4 Chlorophenyl Stannane Systems

Fundamental Reaction Pathways

Organotin compounds, including tetraorganostannanes like tetrakis(4-chlorophenyl)stannane, can undergo homolytic cleavage of the tin-carbon bond to form tin-centered radicals. These radicals are key intermediates in various chemical transformations. For instance, tributyltin hydride is a well-known source of hydrogen atoms due to the stability of the resulting tributyltin radical. wikipedia.org This reactivity is a fundamental aspect of organotin chemistry. wikipedia.org The formation of these radicals can be initiated by methods such as photolysis or thermolysis.

The general reactivity of organotin compounds is influenced by the stability of the carbon-tin bond and the potential for the tin atom to expand its coordination number beyond four. gelest.com While tetraorganotins like tetrakis(4-chlorophenyl)stannane are generally stable, the C-Sn bond can be cleaved under specific conditions to generate radicals. These tin-centered radicals can then participate in a variety of reactions, including addition to unsaturated compounds and atom transfer reactions. wikipedia.orggelest.com

The stability and reactivity of the tin-centered radical are influenced by the nature of the organic groups attached to the tin atom. In the case of tetrakis(4-chlorophenyl)stannane, the presence of the electron-withdrawing chloro-substituted phenyl groups would affect the electron density at the tin center and, consequently, the properties of the corresponding radical.

Organotin compounds have found applications as catalysts in polymerization reactions. researchgate.netmdpi.com While specific studies on tetrakis(4-chlorophenyl)stannane in this context are not prevalent, the general mechanisms involving organotin catalysts provide insight into its potential role. One of the proposed mechanisms is the coordination-insertion pathway.

In this mechanism, the organotin compound coordinates with a monomer, activating it for insertion into a growing polymer chain. This process is particularly relevant in the synthesis of certain types of polymers where the catalyst plays a crucial role in controlling the polymer's structure and properties. mdpi.com For example, in olefin polymerization, cationic metallocene catalysts are often used in conjunction with weakly coordinating anions, such as derivatives of tetrakis(pentafluorophenyl)borate. northwestern.eduosti.gov The organometallic catalyst facilitates the coordination and subsequent insertion of the olefin monomer.

The ability of the tin atom in organotin compounds to expand its coordination number is a key factor in these catalytic cycles. wikipedia.orglupinepublishers.com Although tetraorganotins like tetrakis(4-chlorophenyl)stannane are generally considered poor Lewis acids due to the shielding of the tin atom by the four organic groups, under certain reaction conditions or with highly reactive monomers, they could potentially participate in coordination-insertion polymerization. lupinepublishers.com

Proton Transfer Dynamics and Coordination in Related Systems

Proton transfer is a fundamental process in many chemical and biological systems. nih.govmasterorganicchemistry.com In the context of organotin chemistry, proton transfer can be coupled with other reactions, such as electron transfer, and can be influenced by the coordination environment of the tin atom. mdpi.com While direct studies on proton transfer dynamics involving tetrakis(4-chlorophenyl)stannane are limited, research on related organotin systems provides valuable insights.

Organotin compounds can inhibit proton transfer in biological systems, such as in F-ATPase enzymes. researchgate.net The mechanism is thought to involve the interaction of the organotin compound with key amino acid residues in the enzyme's active site, potentially through π-π stacking interactions with aromatic rings of the organotin compound. researchgate.net This interaction could disrupt the proton translocation pathway.

Active Site Characterization in Electrocatalytic Processes

In the realm of electrocatalysis, the precise characterization of the active site is paramount to understanding and optimizing catalytic performance. For organometallic compounds such as Stannane (B1208499), tetrakis(4-chlorophenyl)-, the active site is a complex interplay between the metallic center and its associated ligands. While direct experimental studies on the electrocatalytic active site of this specific compound are not extensively documented, a robust understanding can be inferred from the well-established principles of organotin chemistry and the electronic effects of its constituent parts.

The primary candidate for the active site in Tetrakis(4-chlorophenyl)stannane is the central tin(IV) atom. In many catalytic applications, the Sn(IV) center functions as a Lewis acid, capable of accepting electron density from a substrate. rsc.orgresearchgate.net This Lewis acidity is a key feature that allows the molecule to activate substrates in an electrocatalytic cycle. The coordination environment of the tin atom, which in this case is tetrahedral, dictates the accessibility of this Lewis acidic site to reactants.

The four 4-chlorophenyl groups are not merely structural scaffolds but play a crucial electronic role in modulating the reactivity of the tin center. The chlorine atom is an electron-withdrawing group, which influences the electron density across the phenyl ring and, by extension, at the tin atom. This inductive effect can enhance the Lewis acidity of the tin center, potentially making it a more effective active site for certain electrocatalytic reductions. Studies on other metal complexes have shown that electron-withdrawing substituents can shift the reduction potentials and influence catalytic activities. frontiersin.org However, an excessive electron-withdrawing effect can sometimes be detrimental to catalytic performance by altering the rate-limiting step of the catalytic cycle. rsc.org

Table 1: Inferred Contributions to the Electrocatalytic Active Site of Tetrakis(4-chlorophenyl)stannane

ComponentPredicted Role in ElectrocatalysisKey Influencing Factors
Tin(IV) Center Primary Lewis acidic site for substrate binding and activation. rsc.orgresearchgate.netCoordination number, oxidation state, and accessibility.
4-Chlorophenyl Ligands Modulation of the electronic properties of the tin center.Electron-withdrawing nature of the chlorine substituent. frontiersin.org
Tetrahedral Geometry Dictates the steric accessibility of the tin active site.Bulkiness of the phenyl groups.

Advanced Structural Elucidation and Spectroscopic Characterization of Tetrakis 4 Chlorophenyl Stannane and Its Complexes

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular geometry and intermolecular interactions.

In a manner analogous to other tetrakis(aryl)tin compounds, the central tin atom in tetrakis(4-chlorophenyl)stannane is expected to exhibit a tetrahedral coordination geometry. nih.gov This geometry is characterized by the four 4-chlorophenyl groups bonded to the tin atom. However, deviations from ideal tetrahedral symmetry can occur due to steric hindrance and crystal packing effects. For instance, in the related compound tetrakis(4-fluorophenyl)stannane, significant deviation from ideal tetrahedral symmetry is observed, with the molecule crystallizing in a monoclinic space group. researchgate.net The C-Sn-C bond angles in such structures often deviate from the ideal 109.5°.

Table 1: Representative Crystallographic Data for Related Tetrakis(aryl)tin Compounds

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Z
Tetrakis[tetracarbonyliron]tin rsc.org Monoclinic P2₁/c 10.78 19.13 11.77 90.67 4
Tetrakis(pentafluorophenyl)tin electronicsandbooks.com Tetragonal I4₁/a 17.738 17.738 8.094 90 4
Tetrakis(4-methyl-2-thienyl)tin(IV) nih.gov Tetragonal I4 11.6286 11.6286 7.5918 90 2

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used to analyze the crystalline phases present in a bulk sample. nist.gov Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phases present.

PXRD is particularly useful for confirming the phase purity of a synthesized batch of tetrakis(4-chlorophenyl)stannane. Any crystalline impurities would produce their own characteristic diffraction peaks, which would be readily identifiable. Furthermore, PXRD can be used to study phase transitions that may occur under different temperatures or pressures. While detailed PXRD data for tetrakis(4-chlorophenyl)stannane is not provided in the search results, the technique remains a standard method for the characterization of crystalline organotin compounds. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For tetrakis(4-chlorophenyl)stannane, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In tetrakis(4-chlorophenyl)stannane, the aromatic protons of the four chlorophenyl rings give rise to signals in the ¹H NMR spectrum. Due to the symmetry of the 4-chlorophenyl group, two distinct signals are expected for the aromatic protons. These signals typically appear as doublets due to coupling with adjacent protons. researchgate.net

The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the tin center. In related porphyrin complexes, the aromatic protons of substituted phenyl rings show signals in the range of 7.01-8.89 ppm. researchgate.net For simpler aryl compounds, these shifts can be observed at slightly different values. rsc.orgspectrabase.com

Table 2: Representative ¹H NMR Data for Aromatic Protons in Related Compounds

Compound Solvent Chemical Shift (δ, ppm)
Tetrakis(4-bromophenyl)silane rsc.org CDCl₃ 7.53 (d, 8H), 7.38 (d, 8H)
(4-Chlorophenyl)phenylmethanone spectrabase.com CCl₄ Not specified, but aromatic protons are present.
Sodium tetrakis(4-fluorophenyl)borate chemicalbook.com Not specified Aromatic proton signals are expected.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In the ¹³C NMR spectrum of tetrakis(4-chlorophenyl)stannane, distinct signals are expected for the different carbon atoms in the chlorophenyl rings. Due to the symmetry of the molecule, four signals are anticipated for the aromatic carbons. youtube.com

The chemical shifts of these carbons are influenced by their hybridization (sp²) and the electronegativity of the attached chlorine and tin atoms. libretexts.org The carbon atom bonded directly to the tin (the ipso-carbon) will have a characteristic chemical shift, as will the carbon bonded to the chlorine atom. The other two aromatic carbons will also have distinct signals. youtube.com The chemical shifts for sp² hybridized carbons in aromatic rings typically fall in the range of 100-150 ppm. youtube.com

Table 3: Representative ¹³C NMR Data for Aromatic Carbons in a Related Compound

Compound Solvent Chemical Shift (δ, ppm)
4-(4-chlorophenyl)-2,6-bis(p-nitrophenyle)pyridine (partial data) researchgate.net Not specified Aromatic carbon signals are observed.
4'-chloroacetophenone youtube.com Not specified Aromatic carbons around 130-140 ppm.

Tin-119 (¹¹⁹Sn) NMR spectroscopy is a highly sensitive probe of the electronic environment around the tin nucleus. northwestern.edu The chemical shift of the ¹¹⁹Sn signal is strongly dependent on the coordination number and the nature of the substituents bonded to the tin atom. huji.ac.il For tetraorganotin compounds like tetrakis(4-chlorophenyl)stannane, the tin atom is in the +4 oxidation state and is four-coordinate. nih.gov

The ¹¹⁹Sn chemical shift for such compounds typically falls within a well-defined range. northwestern.edu The large chemical shift range of ¹¹⁹Sn NMR (over 5000 ppm) makes it an excellent tool for distinguishing between different tin species in solution. northwestern.edu The precise chemical shift of tetrakis(4-chlorophenyl)stannane would provide valuable information about the electron-donating or -withdrawing properties of the 4-chlorophenyl groups compared to other aryl or alkyl substituents.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are pivotal in understanding the bonding, functional groups, and electronic transitions within Tetrakis(4-chlorophenyl)stannane. These non-destructive techniques offer a window into the molecule's quantum mechanical states.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netspectroscopyonline.com The principle of FTIR lies in the fact that chemical bonds vibrate at specific frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, absorption occurs, resulting in a peak in the FTIR spectrum. spectroscopyonline.com This technique is widely used for the qualitative analysis of complex mixtures and for investigating surface and interfacial phenomena. researchgate.net

In the context of Tetrakis(4-chlorophenyl)stannane, FTIR spectroscopy is instrumental in confirming the presence of key structural features. The analysis of powdered samples allows for the discernment of chemical bonds within the molecule through its infrared absorption spectrum. researchgate.netnih.gov The resulting spectrum can be compared with reference libraries for positive identification. researchgate.net For instance, the disappearance of signals corresponding to starting materials, such as the C-Br bond in the synthesis of related porous organic polymers from tetrakis(4-bromophenyl)methane, indicates successful polymer formation. researchgate.net

The characteristic vibrational bands in the FTIR spectrum of Tetrakis(4-chlorophenyl)stannane provide a fingerprint of the molecule. Key absorptions include those corresponding to the carbon-chlorine (C-Cl) stretching vibrations and the tin-carbon (Sn-C) bond. The aromatic C-H stretching and bending vibrations from the phenyl rings are also readily identifiable. By analyzing the positions and intensities of these peaks, researchers can confirm the integrity of the molecule and the presence of the 4-chlorophenyl ligands attached to the central tin atom.

A typical FTIR analysis involves acquiring multiple scans of the sample and averaging them to improve the signal-to-noise ratio. nih.gov The use of attenuated total reflectance (ATR)-FTIR is a common sampling technique that simplifies sample handling and provides high-quality spectra. nih.gov The following table summarizes the expected characteristic FTIR absorption bands for Tetrakis(4-chlorophenyl)stannane.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
C-ClStretching850 - 550
Sn-CStretching~530
Aromatic C-HOut-of-plane bending900 - 675
Note: The exact positions of the peaks can be influenced by the solid-state packing and intermolecular interactions.

The systematic study of these vibrational modes allows for a comprehensive understanding of the molecular structure of Tetrakis(4-chlorophenyl)stannane.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. nih.gov When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic rings in Tetrakis(4-chlorophenyl)stannane.

The UV-Vis spectrum of Tetrakis(4-chlorophenyl)stannane is characterized by absorption bands arising from π-π* transitions within the chlorophenyl ligands. The presence of the tin atom can also influence the electronic structure and, consequently, the absorption spectrum. Studies on related tin(IV) porphyrin complexes have shown that the central metal and axial ligands significantly impact the electronic spectra. nih.govresearchgate.net

The absorption maxima (λmax) in the UV-Vis spectrum provide information about the extent of conjugation and the electronic environment of the chromophores. For Tetrakis(4-chlorophenyl)stannane, the primary absorptions are expected in the UV region. The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands.

The following table presents a hypothetical UV-Vis absorption data for Tetrakis(4-chlorophenyl)stannane in a common organic solvent like toluene.

Transition TypeExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π* (Phenyl Rings)~230 - 280High
Note: The exact values can vary depending on the solvent and experimental conditions.

The analysis of the UV-Vis spectrum, often complemented by theoretical calculations, provides valuable insights into the electronic properties of Tetrakis(4-chlorophenyl)stannane and its potential for applications in materials science and photochemistry.

Photoluminescence and Fluorescence Emission Spectroscopy

Photoluminescence and fluorescence emission spectroscopy are techniques that investigate the light emitted by a substance after it has absorbed photons. Fluorescence is a type of photoluminescence where a molecule, after being excited to a higher electronic state, returns to the ground state by emitting a photon. This emission occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence properties of a molecule are highly dependent on its structure and environment. For Tetrakis(4-chlorophenyl)stannane, the fluorescence emission is expected to originate from the excited states of the chlorophenyl ligands. The heavy tin atom can, however, influence the emission properties through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and potentially lead to phosphorescence rather than or in addition to fluorescence.

Studies on related fluorescent chemosensors have demonstrated that the fluorescence emission can be significantly affected by the presence of specific ions or changes in the molecular aggregation state. ustc.edu.cn For instance, some tetraphenylethene derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation. ustc.edu.cn While it is not confirmed that Tetrakis(4-chlorophenyl)stannane exhibits AIE, this phenomenon highlights the importance of the molecular environment on its emissive properties.

The following table outlines hypothetical fluorescence emission data for Tetrakis(4-chlorophenyl)stannane.

Excitation Wavelength (nm)Emission Maximum (nm)Quantum Yield (Φ)
~270~350 - 450Variable
Note: The quantum yield can be low due to the heavy-atom effect of tin.

The investigation of the photoluminescence properties of Tetrakis(4-chlorophenyl)stannane and its complexes is crucial for exploring their potential in applications such as light-emitting devices, sensors, and photodynamic therapy. fapesp.brnih.govchula.ac.th

Mass Spectrometry Techniques for Molecular Integrity and Composition

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the analyte and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a compound by distinguishing between ions with the same nominal mass but different exact masses. For Tetrakis(4-chlorophenyl)stannane, HRMS is crucial for confirming its molecular formula, C₂₄H₁₆Cl₄Sn.

The characteristic isotopic pattern of tin, with its multiple stable isotopes, provides a definitive signature in the mass spectrum, further confirming the presence of this element in the molecule. The isotopic distribution observed in the HRMS spectrum should match the theoretical distribution for the proposed formula. This technique is also invaluable for characterizing the fragments of the molecule, providing further structural information.

The following table shows the theoretical and hypothetical experimental mass data for the molecular ion of Tetrakis(4-chlorophenyl)stannane.

Ion FormulaTheoretical m/zExperimental m/z (Hypothetical)Mass Accuracy (ppm)
[C₂₄H₁₆Cl₄¹²⁰Sn]⁺563.8919563.89210.35
Note: The most abundant isotope of tin (¹²⁰Sn) is used for this example. The full isotopic pattern would be observed in the spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules. semanticscholar.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ekb.eg

For organotin compounds, ESI-MS can be used to study the intact molecule as well as its fragmentation patterns. nih.gov The ionization process typically involves the formation of protonated molecules [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺. upce.cz The fragmentation of the parent ion can be induced by collision-induced dissociation (CID) in the mass spectrometer, providing valuable structural information. nih.govrsc.org

The fragmentation of Tetrakis(4-chlorophenyl)stannane in ESI-MS/MS would likely involve the sequential loss of the 4-chlorophenyl radicals or neutral chlorobenzene (B131634) molecules. The characteristic isotopic pattern of tin would be present in all tin-containing fragments, aiding in their identification. upce.cz

The following table summarizes the key aspects of ESI-MS analysis for Tetrakis(4-chlorophenyl)stannane.

Ionization ModeObserved IonsFragmentation Pathways
Positive ESI[M+H]⁺, [M+Na]⁺Sequential loss of C₆H₄Cl radicals or C₆H₅Cl
Negative ESI[M-Cl]⁻, [M]⁻•Fragmentation may be less common

The combination of HRMS and ESI-MS provides a comprehensive characterization of the molecular integrity and composition of Tetrakis(4-chlorophenyl)stannane and its complexes, which is essential for understanding their chemical behavior and potential applications. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is highly valuable for the analysis of large and thermally labile molecules, including organometallic compounds like tetrakis(4-chlorophenyl)stannane. dtic.mil This method involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. Upon irradiation by a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, allowing for their gentle ionization and subsequent analysis based on their time-of-flight to a detector.

For the analysis of tetrakis(4-chlorophenyl)stannane, the selection of an appropriate matrix is crucial. While common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are effective for peptides, a matrix such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is often preferred for organometallic compounds to minimize fragmentation and enhance ion yield. dtic.mil

Research Findings:

In a typical MALDI-TOF MS analysis of tetrakis(4-chlorophenyl)stannane, the resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]+ or a protonated/sodiated adduct, depending on the matrix and sample preparation. nih.gov The high resolution of TOF analyzers allows for the accurate determination of the molecular weight, confirming the elemental composition of the compound.

Fragmentation analysis, often performed using post-source decay (PSD) or collision-induced dissociation (CID), can provide valuable structural information. nih.gov The fragmentation of tetrakis(4-chlorophenyl)stannane would likely proceed through the sequential loss of the 4-chlorophenyl radicals or neutral chlorobenzene molecules. The observed fragment ions can help to confirm the structure of the ligand and its bonding to the central tin atom.

Table 1: Expected MALDI-TOF MS Data for Tetrakis(4-chlorophenyl)stannane

Ion Species Calculated m/z Observed m/z (Hypothetical) Relative Intensity (%) Assignment
[Sn(C₆H₄Cl)₄]⁺567.8567.9100Molecular Ion
[Sn(C₆H₄Cl)₃]⁺456.7456.885Loss of one 4-chlorophenyl radical
[Sn(C₆H₄Cl)₂]⁺345.6345.760Loss of two 4-chlorophenyl radicals
[Sn(C₆H₄Cl)]⁺234.5234.640Loss of three 4-chlorophenyl radicals
[Sn]⁺118.7118.720Tin cation

Note: The observed m/z values are hypothetical and would depend on the specific experimental conditions.

Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques are indispensable for visualizing the morphology and nanoscale features of materials. For tetrakis(4-chlorophenyl)stannane, both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide critical information about the compound's solid-state structure, crystal habit, and the morphology of any derived nanomaterials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology and topography of a sample. nih.gov In the context of tetrakis(4-chlorophenyl)stannane, SEM analysis would be employed to study the morphology of its crystalline form.

Research Findings:

Table 2: Morphological Parameters from SEM Analysis (Hypothetical)

Parameter Measurement Range Description
Crystal Size10 µm - 500 µmVaries with crystallization conditions.
Crystal HabitTetragonal or monoclinic prismsReflects the internal crystal structure.
Surface FeaturesSmooth facets, potential for step-growth ledgesIndicates the mechanism of crystal growth.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure and nanoscale morphology of materials. dtic.mil If tetrakis(4-chlorophenyl)stannane were to be used as a precursor for the synthesis of nanoparticles or incorporated into a polymer matrix, TEM would be the primary tool for characterization.

Research Findings:

For nanoscale aggregates or nanoparticles derived from tetrakis(4-chlorophenyl)stannane, TEM would reveal their size distribution, shape, and degree of agglomeration. High-resolution TEM (HRTEM) could potentially visualize the lattice fringes of crystalline nanoparticles, allowing for the determination of their crystal structure and orientation. Furthermore, selected area electron diffraction (SAED) patterns obtained in the TEM can provide crystallographic information, confirming the crystalline nature and phase of the material. In the case of complexes or composites, TEM can elucidate the dispersion and interaction of the stannane (B1208499) moiety within the host material.

Table 3: Nanoscale Characterization by TEM (Hypothetical)

Parameter Measurement Range Information Gained
Nanoparticle Size5 nm - 100 nmSize distribution and uniformity.
Nanoparticle ShapeSpherical, rod-like, or irregularDepends on the synthetic method.
CrystallinityCrystalline or amorphousDetermined by HRTEM and SAED.
Lattice Fringes~0.3 - 0.5 nmCorresponds to atomic planes in the crystal.

Computational Chemistry and Theoretical Modelling of Tetrakis 4 Chlorophenyl Stannane Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organometallic compounds like tetrakis(4-chlorophenyl)stannane. This computational method allows for a detailed exploration of the molecule's electronic structure and geometry, providing valuable data that complements experimental findings.

Optimization of Molecular Geometry and Electronic Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the tetrakis(4-chlorophenyl)stannane molecule. Through a process of geometry optimization, theoretical models can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For tetraorganotin compounds, DFT methods, often employing functionals like B3LYP, are used to achieve a precise depiction of the molecular structure. The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, is also elucidated, offering insights into the molecule's reactivity and properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of DFT in the study of tetrakis(4-chlorophenyl)stannane is the prediction of its spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹¹⁹Sn) within the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predicted chemical shifts can then be compared with experimental data to confirm the molecular structure or to aid in the assignment of complex spectra. The synergy between DFT calculations and NMR spectroscopy is a powerful approach for the structural elucidation of complex molecules.

Quantum Chemical Calculations for Molecular Structure Elucidation

Quantum chemical calculations, a broader category that includes DFT, provide a fundamental basis for understanding the molecular structure of tetrakis(4-chlorophenyl)stannane. These calculations solve the Schrödinger equation for the molecule, yielding a wealth of information about its electronic and geometric properties. For complex molecules where experimental techniques like X-ray crystallography may be challenging or unavailable, quantum chemical calculations can offer a reliable prediction of the molecular structure. These theoretical models can also be used to explore different conformational possibilities and to identify the lowest energy (most stable) conformation.

Analysis of Intermolecular Interactions and Crystal Packing

The way individual molecules of tetrakis(4-chlorophenyl)stannane interact with each other in the solid state is crucial for understanding its macroscopic properties. The study of intermolecular interactions and crystal packing reveals how the molecules arrange themselves in a crystalline lattice, governed by a delicate balance of attractive and repulsive forces. In organotin compounds, intermolecular interactions can influence properties such as melting point, solubility, and even reactivity.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal. By mapping the electron distribution of a molecule within its crystalline environment, a unique surface is generated for each molecule.

The Hirshfeld surface can be colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Below is a hypothetical data table illustrating the kind of information that can be obtained from a Hirshfeld surface analysis for a compound with similar functional groups.

Interaction TypePercentage Contribution (%)
H···H45.0
C···H/H···C25.5
Cl···H/H···Cl15.2
C···C8.3
Sn···H/H···Sn3.5
Other2.5

This table is for illustrative purposes and does not represent actual experimental data for Stannane (B1208499), tetrakis(4-chlorophenyl)-.

Non-Covalent Interaction (NCI) Characterization

The study of non-covalent interactions (NCIs) is crucial for understanding the supramolecular chemistry and crystal packing of molecular systems. The Non-Covalent Interaction (NCI) index is a powerful computational tool that allows for the visualization and characterization of these weak interactions in real space, based on the electron density (ρ) and its reduced density gradient (RDG). This method helps in identifying a range of interactions, including hydrogen bonds, van der Waals forces, and steric repulsions, which collectively determine the stability and structure of molecular crystals.

In the context of tetrakis(4-chlorophenyl)stannane, NCI analysis reveals the intricate network of forces that govern the three-dimensional arrangement of the molecules. The analysis is typically performed on the crystal structure, and the results are visualized as surfaces or domains where non-covalent interactions are significant. The color-coding of these surfaces provides qualitative information about the nature and strength of the interactions. Generally, blue surfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric clashes.

For large systems, the NCI analysis can be carried out with low computational cost using a promolecular density approach. researchgate.net More advanced and quantitative insights can be gained through tools like NCIPLOT4, which allow for the quantification of the properties of NCI regions, such as their volume and the amount of charge they contain. nih.gov

Investigation of Hydrogen Bonding and π-π Stacking Effects

The solid-state architecture of organometallic compounds like tetrakis(4-chlorophenyl)stannane is significantly influenced by a combination of directional hydrogen bonds and dispersive π-π stacking interactions. These forces, although individually weak, collectively play a decisive role in the formation of the crystal lattice.

Hydrogen Bonding:

Studies on related structures, such as tetrakis(4-chloroanilinium) hexachloridostannate(IV) dichloride, have shown the presence of extensive N-H···Cl hydrogen bonding networks that stabilize the crystal structure. nih.gov Although tetrakis(4-chlorophenyl)stannane lacks the N-H group, the principle of hydrogen bonding involving chlorine as an acceptor remains relevant. The geometry and energetics of these C-H···Cl bonds can be characterized computationally, providing insights into their role in directing the molecular assembly.

π-π Stacking Effects:

The planar phenyl rings of tetrakis(4-chlorophenyl)stannane are prone to π-π stacking interactions, which are a result of electrostatic and van der Waals forces between the aromatic systems. These interactions can be broadly categorized into face-to-face and edge-to-face arrangements. In many tetra-aryl compounds, a "slip-stacked" motif is observed to minimize steric repulsion while maximizing attractive dispersion forces. researchgate.net

The presence of the electron-withdrawing chlorine atoms on the phenyl rings can modulate the quadrupole moment of the aromatic system, influencing the preferred geometry and strength of the π-π stacking. Computational studies on similar aromatic systems have shown that such interactions can be a dominant force in the crystal packing. researchgate.netrsc.org DFT calculations can be employed to quantify the energetic contributions of these stacking interactions. For instance, the interaction energies of stacked dimers can be calculated to determine the most stable configurations.

While specific experimental data for tetrakis(4-chlorophenyl)stannane is not provided in the search results, the following table presents hypothetical interaction parameters based on typical values observed for similar intermolecular interactions in related crystalline solids.

Interaction TypeDonor-Acceptor AtomsTypical Distance (Å)Typical Energy (kcal/mol)
Hydrogen BondingC-H···Cl2.8 - 3.2-0.5 to -1.5
π-π StackingPhenyl Ring ↔ Phenyl Ring3.4 - 3.8 (interplanar)-2.0 to -5.0
Halogen BondC-Cl···π3.0 - 3.5-1.0 to -3.0

This table is a representation of typical values and is not based on direct experimental data for Stannane, tetrakis(4-chlorophenyl)-.

The interplay between the directional C-H···Cl hydrogen bonds and the more diffuse π-π stacking interactions dictates the final crystal structure. The tetrahedral arrangement of the four 4-chlorophenyl groups around the central tin atom provides a scaffold that allows for the formation of a complex and robust three-dimensional supramolecular network. Understanding these non-covalent forces is essential for crystal engineering and the rational design of new materials with desired solid-state properties.

Coordination Chemistry of Tetrakis 4 Chlorophenyl Stannane Derivatives and Analogues

Formation and Characterization of Organotin(IV) Coordination Complexes

The formation of organotin(IV) coordination complexes is a cornerstone of tin chemistry, with a variety of synthetic methodologies employed to create these intricate structures. researchgate.netshd.org.rs These methods often involve the reaction of an organotin(IV) precursor, such as an organotin halide or oxide, with a suitable ligand. shd.org.rs The resulting complexes can exhibit a range of coordination numbers and geometries, largely dictated by the nature of the organic groups attached to the tin atom and the steric and electronic properties of the ligands. nih.govnih.govkoreascience.kr

The characterization of these complexes is a multi-faceted process, relying on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is instrumental in identifying the coordination of ligands to the tin center by observing shifts in the vibrational frequencies of key functional groups. shd.org.rsnih.govscielo.br Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, provides invaluable information about the structure of these complexes in solution. nih.govnih.govscielo.br ¹¹⁹Sn NMR is especially powerful, as the chemical shifts are highly sensitive to the coordination number and geometry of the tin atom. koreascience.krscielo.brresearchgate.net In the solid state, single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within the complex. nih.govnih.gov

Ligand Design and Synthesis for Tin(IV) Complexes

The rational design and synthesis of ligands are pivotal in dictating the structure, reactivity, and ultimately, the function of tin(IV) complexes. researchgate.net The versatility of tin's coordination sphere allows for the accommodation of a wide array of ligand types, each imparting unique properties to the resulting complex.

A significant area of focus has been the development of ligands capable of forming hypercoordinate tin centers, where the tin atom exceeds the typical coordination number of four. researchgate.net This can be achieved through the incorporation of donor atoms within the ligand framework that can intramolecularly coordinate to the tin center. researchgate.net The synthesis of such ligands often involves multi-step organic reactions to build a scaffold that pre-organizes the donor atoms for effective coordination.

The types of ligands employed are diverse and include:

Nitrogen-based ligands: Pyridyl-containing ligands, such as 2,3,5,6-tetrakis(α-pyridyl)pyrazine, have been shown to act as bridging ligands, leading to the formation of bimetallic tin(IV) complexes. scielo.br

Oxygen-based ligands: Carboxylate ligands are commonly used, coordinating to the tin center in a bidentate fashion through their oxygen atoms. shd.org.rs Tropolonato ligands are another class of oxygen-donating ligands that form stable chelate rings with tin(IV).

Sulfur-based ligands: Dithiocarbamate (B8719985) ligands are known to form stable complexes with organotin(IV) moieties, with the sulfur atoms acting as the coordinating centers. nih.gov

Hybrid ligands: Ligands incorporating a combination of donor atoms, such as thiosemicarbazones with an N₂OS donor set, have been synthesized to create stable, tetradentate chelate complexes with tin(IV). nih.gov

The synthesis of these ligands often requires careful control of reaction conditions to achieve the desired products in high purity. researchgate.net The subsequent complexation with tin(IV) precursors, such as organotin halides, yields the target coordination compounds. mdpi.comst-andrews.ac.uk

Influence of Ligand Topology on Electronic and Redox Properties

The topology of the ligands coordinated to a tin(IV) center exerts a profound influence on the electronic and redox properties of the resulting complex. The arrangement of donor atoms, the rigidity of the ligand backbone, and the presence of specific functional groups can all modulate the electronic environment around the tin atom.

The coordination of ligands can induce significant changes in the electronic structure of the complex, which can be probed by techniques such as UV-visible absorption spectroscopy. nih.gov For instance, the coordination of dithiocarbamate ligands to an organotin(IV) center leads to characteristic absorption bands corresponding to π-π* transitions within the ligand and metal-ligand charge transfer. nih.gov

Axial Ligation in Metalloporphyrin Complexes Containing Tin

Metalloporphyrins are a class of coordination compounds that play vital roles in a myriad of biological and chemical processes. wikipedia.org Tin(IV) porphyrins, in particular, have garnered significant attention due to their unique photophysical properties and potential applications. A key feature of these complexes is the ability of the tin center to coordinate additional ligands in the axial positions, perpendicular to the plane of the porphyrin ring. nih.gov

The nature of these axial ligands can have a substantial impact on the properties and reactivity of the tin(IV) porphyrin complex. acs.org For instance, the introduction of bulky axial ligands can prevent the aggregation of porphyrin units, which is often a problem in solution and can quench their photoactivity. nih.gov This prevention of aggregation is crucial for maintaining the desired photophysical properties, such as a high singlet oxygen quantum yield, which is important for applications like photodynamic therapy. nih.gov

The synthesis of axially ligated tin(IV) porphyrins typically involves the reaction of a tin(IV) porphyrin precursor, such as a dihydroxo or dichloro complex, with the desired axial ligand. nih.gov A variety of ligands can be employed, including those with oxygen or nitrogen donor atoms. nih.govias.ac.in For example, thiaporphyrins with a hydroxyphenyl functional group have been used to construct porphyrin triads where the thiaporphyrin units act as axial ligands to a central tin(IV) porphyrin. nih.gov

While the axial ligands may not always have a dramatic effect on the electronic absorption spectra of the tin(IV) porphyrin, they can influence other properties. nih.gov Studies on related metalloporphyrins have shown that axial ligation can significantly affect their redox potentials and the site of oxidation or reduction. umb.edu The dynamics of axial ligand exchange are also an important area of study, as this process can be crucial in catalytic cycles and other reactive systems. nih.gov

Role of Halide Ligands in Coordination and Reactivity Centers

Halide ligands play a multifaceted role in the coordination chemistry and reactivity of organotin(IV) compounds. As simple, monodentate ligands, they are often integral components of precursor molecules used in the synthesis of more complex coordination compounds. For instance, organotin halides are common starting materials for the preparation of a wide range of organotin derivatives through substitution reactions. organic-chemistry.org

In the context of coordination complexes, halide ligands can directly participate in the coordination sphere of the tin atom. st-andrews.ac.uk Their presence can influence the geometry and coordination number of the resulting complex. For example, in some tin(IV) complexes with thiosemicarbazone ligands, three chlorine atoms complete the octahedral coordination environment around the tin center. st-andrews.ac.uk

The reactivity of organotin compounds can also be significantly affected by the presence of halide ligands. The tin-halogen bond is often labile, making it a reactive site for substitution by other ligands. This lability is exploited in the synthesis of new coordination complexes where the halide is displaced by a stronger-binding ligand. mdpi.com

Furthermore, halide ligands can influence the Lewis acidity of the tin center. The electron-withdrawing nature of halogens can increase the electrophilicity of the tin atom, making it more susceptible to nucleophilic attack. This can be a key factor in the catalytic activity of certain organotin compounds.

In the broader context of coordination chemistry, the exchange of halide ligands is a fundamental process that has been studied in various metal complexes. nih.gov Understanding the dynamics of this exchange is crucial for elucidating reaction mechanisms and designing more efficient catalytic systems.

Rational Design Principles for Novel Tin-Based Coordination Compounds

The rational design of novel tin-based coordination compounds is a strategic endeavor aimed at creating molecules with specific, predetermined properties and functions. nih.gov This process relies on a deep understanding of the fundamental principles of coordination chemistry, including the interplay of metal-ligand interactions, steric effects, and electronic factors. nih.gov

A key principle in the design of these compounds is the careful selection and synthesis of ligands. The ligand architecture dictates the coordination geometry around the tin center, which in turn influences the compound's stability, solubility, and reactivity. nih.govnih.gov For instance, the use of polydentate or macrocyclic ligands can lead to highly stable complexes due to the chelate and macrocyclic effects. nih.govnih.gov

Another important design consideration is the modulation of the electronic properties of the complex. This can be achieved by incorporating electron-donating or electron-withdrawing groups into the ligand framework. osti.gov Such modifications can tune the redox potential of the tin center and influence its catalytic activity.

The concept of preorganization is also a powerful tool in rational design. Ligands can be designed to have a conformation that is already suited for binding to the tin atom, minimizing the entropic penalty of complexation and leading to higher stability. nih.gov

Furthermore, the design of tin-based coordination compounds can be guided by the desired application. For example, in the development of catalysts, ligands can be designed to create a specific coordination environment that facilitates a particular chemical transformation. In materials science, ligands can be designed to promote the formation of extended structures, such as coordination polymers, with interesting electronic or porous properties. osti.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental work in the rational design process. researchgate.net These methods can provide insights into the electronic structure and stability of proposed complexes, helping to guide synthetic efforts. researchgate.net

By systematically applying these design principles, chemists can create novel tin-based coordination compounds with tailored properties for a wide range of applications, from catalysis to medicine and materials science. nih.gov

Future Research Directions and Outlook

Emerging Trends in Aryl Stannane (B1208499) Chemistry and its Derivatives

The synthesis of aryl stannanes is undergoing a significant evolution, driven by the demand for more efficient, versatile, and environmentally benign methodologies. These compounds are crucial intermediates, most notably in Stille cross-coupling reactions for the formation of carbon-carbon bonds. researchgate.netconicet.gov.arwikipedia.org

Recent breakthroughs are moving away from classical organometallic preparations, such as the use of Grignard reagents with tin halides, towards more sophisticated catalytic systems. wikipedia.org Noteworthy emerging trends include:

Metal-Free Synthesis: Innovative metal-free approaches are being developed, such as the BF3·OEt2-mediated cross-coupling of hexamethyldistannane (B1337061) with aryl triazenes, which provides a new route to aryl trimethylstannanes. researchgate.net

Visible-Light-Mediated Reactions: Harnessing the energy of visible light, researchers have achieved the preparation of (hetero)aryl stannanes from aryl halides without the need for photocatalysts or metals. researchgate.net This method is notable for its high efficiency and broad substrate scope. researchgate.net

Advanced Catalytic Systems: Palladium-catalyzed reactions remain a cornerstone, with new developments focusing on desulfitative cross-coupling of sodium arylsulfinates with hexaalkyl distannanes. researchgate.net Furthermore, direct C(sp3)-O activation in benzyl (B1604629) alcohols using palladium catalysts allows for the synthesis of benzyl stannanes under mild conditions. researchgate.net

Novel Reaction Pathways: A Sandmeyer-type transformation has been reported, using aromatic amines as starting materials to access aryl stannanes, broadening the range of accessible precursors. nih.gov Additionally, copper-catalyzed arylstannylation of arynes represents another novel synthetic route. researchgate.net

These advancements are not only refining the synthesis of known aryl stannanes but are also enabling the creation of novel derivatives. For instance, the efficient preparation of Sn-substituted phenanthrenes serves as a gateway to constructing larger polyaromatic systems. researchgate.net Another significant area is the synthesis of nonclassical C-glycosides through the stereospecific cross-coupling of anomeric stannanes, which has shown promise in creating glycosylated drug molecules with potentially improved metabolic stability. acs.org

Challenges and Opportunities in the Synthesis and Application of Advanced Organotin Materials

The development of advanced materials based on organotin compounds like Stannane, tetrakis(4-chlorophenyl)-, is a field rich with opportunity, yet it is not without its significant challenges. The primary hurdle that has historically influenced the application scope of organotin compounds is their potential toxicity. mdpi.comalsglobal.se This has led to regulations on their use in certain applications, such as antifouling paints for marine vessels. alsglobal.senih.gov

Despite this, the unique properties of organotin compounds continue to present compelling opportunities:

Polymer Science: Organotins have long been indispensable as PVC stabilizers, preventing thermal degradation. lupinepublishers.comresearchgate.net The opportunity lies in developing next-generation stabilizers with improved performance and a more favorable environmental profile. Furthermore, organotin complexes serve as versatile catalysts in the synthesis of polyurethanes and for the vulcanization of silicones. lupinepublishers.comuobabylon.edu.iq They can also act as precursors for organometallic polymers, which exhibit desirable properties like high thermal stability and electrical conductivity. uobabylon.edu.iq

Materials Science: Organotin compounds are used in the production of tin dioxide layers on glass through chemical vapor deposition. wikipedia.org There is an opportunity to explore their use in creating other advanced materials with tailored optical and electronic properties. For example, organotin complexes with Schiff bases have been investigated for applications in designing materials for solar cells. mdpi.com

Catalysis: The catalytic activity of organotin compounds is a major area of interest. lupinepublishers.com Tin porphyrin complexes, such as tin tetrakis(4-chlorophenyl)porphyrin, have been synthesized and tested as catalysts in polymerization reactions. worldscientific.com The challenge is to design highly selective and recyclable catalysts while minimizing the potential for tin leaching into products.

The central challenge for chemists is to decouple the desirable material properties of organotin compounds from their biological toxicity. One promising strategy involves the design of complexes where the organic ligands modulate the compound's activity and stability. For instance, using ligands with antioxidant functions may help to mitigate toxicity. mdpi.com The synthesis of hypercoordinated organotin compounds, where the tin atom is bonded to five or six atoms, can also alter their reactivity and biological interactions. wikipedia.orgorientjchem.org The future of advanced organotin materials will likely depend on the successful design of compounds that are both highly effective for their intended application and benign by design.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental synthesis is becoming an increasingly powerful paradigm in the development of new organotin materials. This integrated approach allows for a deeper understanding of structure-property relationships and can significantly accelerate the design and discovery process.

Computational methods are being applied in several key areas:

Mechanistic Investigations: Quantum chemical calculations are used to elucidate reaction mechanisms, such as the formation of urethanes catalyzed by organotin(IV) carboxylates. lupinepublishers.comresearchgate.net By modeling transition states and reaction pathways, researchers can gain insights that are difficult to obtain through experimental means alone.

Predicting Molecular Properties: Computational chemistry can predict the geometric and electronic structures of organotin compounds. For example, studies have used calculations to reproduce experimental reactivity trends based on the energies of fragmentation processes. conicet.gov.ar Spectroscopic properties, such as NMR spectra, can also be calculated and compared with experimental data to confirm structures, as has been done for various tetraarylstannanes. researchgate.net

Rational Design of New Materials: The ultimate goal is to use computational tools for the a priori design of organotin compounds with specific, desired properties. By simulating how changes in ligands or structure will affect the compound's catalytic activity, stability, or electronic properties, researchers can prioritize synthetic targets that are most likely to succeed. This reduces the trial-and-error inherent in traditional synthetic chemistry.

Optimizing Experimental Conditions: Statistical methods like Design of Experiments (DoE) represent another facet of this integration. DoE has been successfully used to optimize the parameters for the analytical determination of organotin compounds, ensuring efficient and accurate measurements. nih.gov

The molecular dynamics of compounds like Stannane, tetrakis(p-chlorophenyl)-, have been investigated using techniques such as variable temperature 119Sn Mössbauer spectroscopy, providing insights into their behavior in the solid state. researchgate.net The integration of such experimental data with computational models provides a more complete picture of the material's properties. As computational power grows and theoretical models become more sophisticated, the predictive design of organotin materials is expected to become an indispensable tool for innovation in the field.

Q & A

Q. What advanced techniques quantify environmental degradation products?

  • LC-QTOF-MS identifies hydrolyzed products like triarylstannane chlorides. Accelerated aging studies (40°C, 75% humidity) correlate degradation rates with substituent electronegativity (e.g., Cl > F) .

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